Rhenium, bromopentacarbonyl-, (OC-6-22)-(9CI)

Description

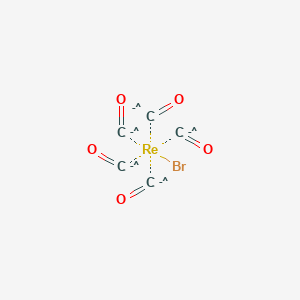

Rhenium, bromopentacarbonyl-, (OC-6-22)-(9CI) is a transition metal carbonyl halide with the formula Re(CO)₅Br. The "(OC-6-22)" notation denotes its octahedral coordination geometry (OC-6) and specific isomerism (22), which defines the spatial arrangement of ligands around the central rhenium atom. This compound belongs to the family of metal carbonyl halides, characterized by a metal center bonded to carbonyl (CO) and halide ligands. These compounds are pivotal in catalysis, organic synthesis, and materials science due to their stability and tunable reactivity .

The bromo variant likely exhibits comparable reactivity but distinct physicochemical properties due to the electronegativity and size differences between bromine and iodine.

Properties

Molecular Formula |

C5BrO5Re-5 |

|---|---|

Molecular Weight |

406.16 g/mol |

InChI |

InChI=1S/5CO.BrH.Re/c5*1-2;;/h;;;;;1H;/q5*-1;;+1/p-1 |

InChI Key |

RBOQRMOFDORFIN-UHFFFAOYSA-M |

Canonical SMILES |

[C-]=O.[C-]=O.[C-]=O.[C-]=O.[C-]=O.Br[Re] |

Origin of Product |

United States |

Preparation Methods

Oxidation of Dirhenium Decacarbonyl with Bromine

The most common and straightforward laboratory synthesis of bromopentacarbonylrhenium(I) involves the direct bromination of dirhenium decacarbonyl (Re2(CO)10):

$$

\text{Re}2(\text{CO}){10} + \text{Br}2 \rightarrow 2 \text{ReBr}(\text{CO})5

$$

- Reaction Conditions: Typically performed under controlled temperature and inert atmosphere to avoid decomposition.

- Yield: High, with relatively simple purification steps.

- Significance: This method is favored for its simplicity and cost-effectiveness, making it suitable for both academic and industrial settings.

Reductive Carbonylation of Rhenium(III) Bromide

An alternative synthesis route involves the reductive carbonylation of rhenium(III) bromide in the presence of copper and carbon monoxide:

$$

\text{ReBr}3 + 2 \text{Cu} + 5 \text{CO} \rightarrow \text{ReBr}(\text{CO})5 + 2 \text{CuBr}

$$

- Byproduct: Copper(I) bromide (CuBr)

- Reaction Features: This method was the original preparation route and is useful when starting from rhenium(III) bromide.

- Considerations: Requires handling of carbon monoxide gas and copper metal, which may complicate the procedure.

Photochemical Methods

Photolysis of mixtures containing rhenium carbonyl precursors under carbon monoxide atmosphere can generate reactive intermediates that lead to bromopentacarbonylrhenium(I) or related species. For example, photolyzing Re2(CO)10 with bromine sources under CO pressure can facilitate the formation of ReBr(CO)5.

Hydrolysis and Ligand Substitution Routes

Heating bromopentacarbonylrhenium(I) in water leads to substitution of carbonyl ligands by water molecules, forming the triaquo complex:

$$

\text{ReBr}(\text{CO})5 + 3 \text{H}2\text{O} \rightarrow [\text{Re}(\text{H}2\text{O})3(\text{CO})_3]\text{Br} + 2 \text{CO}

$$

This reaction is useful for preparing water-soluble rhenium complexes and avoids difficult-to-remove byproducts such as tetraethylammonium bromide formed in other ligand substitution methods.

Comparative Table of Preparation Methods

| Method | Starting Materials | Conditions | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Oxidation of Re2(CO)10 with Br2 | Dirhenium decacarbonyl, Br2 | Controlled temp, inert atmosphere | None significant | Simple, high yield, cost-effective | Requires handling bromine |

| Reductive Carbonylation | ReBr3, Cu, CO | CO atmosphere, metal reductant | CuBr | Uses Re(III) bromide as precursor | Handling CO and copper metal |

| Photochemical Synthesis | Re2(CO)10, bromine source, CO | UV light, CO atmosphere | Depends on system | Generates reactive intermediates | Requires photochemical setup |

| Hydrolysis and Ligand Substitution | ReBr(CO)5, H2O | Heating in aqueous medium | CO gas | Produces water-soluble complexes | Loss of CO ligands |

Research Findings and Applications

- Bromopentacarbonylrhenium(I) serves as a versatile precursor for synthesizing various rhenium complexes, including hydrides and tricarbonyl derivatives with different ligands such as bipyridine and N-heterocyclic carbenes.

- It reacts with zinc and acetic acid to form pentacarbonylhydridorhenium (HRe(CO)5), a key intermediate in catalytic and organometallic chemistry.

- The compound’s ability to undergo ligand substitution makes it valuable for preparing complexes with tailored properties for catalysis, photochemistry, and medicinal chemistry.

Scientific Research Applications

Bromopentacarbonylrhenium(I) has several applications in scientific research:

Material Science:

Organometallic Chemistry: It is used to study π-electron deficient complexes between tricarbonylhalorhenium and diimine ligands.

Mechanism of Action

The mechanism of action of Bromopentacarbonylrhenium(I) involves its ability to act as a precursor to other rhenium complexes. It can undergo various reactions, such as reduction, substitution, and hydrolysis, to form different rhenium-containing compounds. These reactions often involve the coordination of carbon monoxide ligands and the substitution of the bromine ligand with other groups .

Comparison with Similar Compounds

Rhenium Carbonyl Halides

Pentacarbonyl Iodorhenium (Re(CO)₅I)

- Molecular Formula : C₅IO₅Re

- CAS Number : 13821-00-6

- Comparison :

- The iodine atom in Re(CO)₅I is larger and less electronegative than bromine in Re(CO)₅Br, leading to weaker Re–I bonds compared to Re–Br.

- Iodo derivatives are typically more reactive in ligand substitution reactions due to the lower bond strength.

| Property | Re(CO)₅Br (Bromo) | Re(CO)₅I (Iodo) |

|---|---|---|

| Halide Ligand | Br | I |

| Bond Strength (M–X) | Moderate | Weaker |

| Reactivity | Moderate | Higher |

Manganese Carbonyl Halides

Manganese Pentacarbonyl Bromide (Mn(CO)₅Br)

- Molecular Formula: C₅BrMnO₅

- CAS Number : 14516-54-2

- Comparison :

- Manganese (Mn) is lighter and less electronegative than rhenium (Re), resulting in lower thermal stability for Mn(CO)₅Br.

- Mn(CO)₅Br is more prone to CO ligand dissociation, making it useful in catalytic cycles requiring labile ligands.

| Property | Re(CO)₅Br | Mn(CO)₅Br |

|---|---|---|

| Metal Center | Re (186.21 g/mol) | Mn (54.94 g/mol) |

| Thermal Stability | High | Moderate |

| Catalytic Applications | Limited | Common |

Chromium Carbonyl Complexes

Chromium, Pentacarbonyl(triethenylphosphine)- (Cr(CO)₅P(C₂H₅)₃)

- Molecular Formula : C₆CrO₅P

- CAS Number : 63356-87-6

- Comparison :

- Substitution of a CO ligand with triethenylphosphine increases electron density at the Cr center, enhancing nucleophilic reactivity.

- Unlike Re(CO)₅Br, chromium complexes are often used in photochemical applications due to their visible-light sensitivity.

| Property | Re(CO)₅Br | Cr(CO)₅P(C₂H₅)₃ |

|---|---|---|

| Ligand Type | Halide (Br) | Phosphine |

| Electron Density | Moderate | High |

| Photochemical Activity | Low | High |

Dirhenium Cluster Compounds

Dichlorotetra-μ-isobutyratodirhenium(III) (Re₂Cl₂(μ-Isobutyrate)₄)

- Key Feature : Contains a quadruple Re–Re bond (bond order 4) .

- Comparison: Dirhenium clusters exhibit unique redox properties and antitumor activity, unlike monomeric Re(CO)₅Br. The quadruple bond in Re₂Cl₂(μ-Isobutyrate)₄ stabilizes the structure, enabling applications in antioxidant therapy and cisplatin synergy .

| Property | Re(CO)₅Br | Re₂Cl₂(μ-Isobutyrate)₄ |

|---|---|---|

| Bonding | Re–Br/Re–CO | Re≡Re (quadruple bond) |

| Biological Activity | Not reported | Antitumor, RBC stabilization |

Iron Analogs

Sodium Nitroprusside Dihydrate (Na₂[Fe(CN)₅NO]·2H₂O)

- CAS Number : 13755-38-9

- Comparison: Nitroprusside is a iron nitrosyl complex used clinically as a vasodilator. Unlike Re(CO)₅Br, nitroprusside releases nitric oxide (NO) under physiological conditions, which mediates blood pressure regulation .

| Property | Re(CO)₅Br | Na₂[Fe(CN)₅NO]·2H₂O |

|---|---|---|

| Medical Use | None reported | Vasodilation |

| NO Release | No | Yes |

Biological Activity

Rhenium compounds, particularly rhenium(I) complexes like bromopentacarbonylrhenium, have garnered attention in recent years for their potential biological activities, especially in oncology. This article delves into the biological activity of the compound “Rhenium, bromopentacarbonyl-, (OC-6-22)-(9CI),” summarizing its mechanisms of action, cytotoxicity profiles, and implications in cancer therapy.

Overview of Rhenium Compounds

Rhenium is a transition metal that exhibits unique properties, making it suitable for various applications, including catalysis and medicinal chemistry. The compound in focus, bromopentacarbonylrhenium(I), is characterized by its carbonyl ligands which contribute to its reactivity and biological interactions.

The biological activity of rhenium complexes often involves multiple pathways leading to cell death. Key mechanisms include:

- Inhibition of Kinases : Some rhenium complexes inhibit Aurora-A kinase, a critical regulator of the cell cycle. This inhibition leads to cell cycle arrest and reduced cancer cell proliferation .

- Induction of Apoptosis : Certain complexes induce apoptosis through mitochondrial pathways. For instance, Re-6a induces mitochondrial membrane depolarization and increases reactive oxygen species (ROS), which are pivotal in apoptosis .

- Necrosis Pathways : Other complexes may induce necrosis through RIP1-RIP3-mediated mechanisms rather than traditional apoptosis pathways .

Cytotoxicity Profiles

The cytotoxic effects of rhenium complexes have been extensively studied across various cancer cell lines. Below is a summary table highlighting some key findings:

| Compound | Cell Line | Mechanism of Action | Cytotoxicity Level |

|---|---|---|---|

| Re-1a | HPAF-II | Growth inhibition | Moderate |

| Re-2a | A2780 | Growth inhibition | High |

| Re-3a | A2780CP70 | Cell necrosis | High |

| Re-4a | A549 | Cell necrosis | Moderate |

| Re-5a | A431 | Induces apoptosis | High |

| Re-6a | HeLa | Apoptosis and ferroptosis | Very High |

| Re-7a | Guerink (T-8) | Apoptosis | Moderate |

| Re-8a | A549, HCT-15 | Apoptosis | High |

Case Studies

- Anticancer Activity in Pancreatic Cells : The complex Re-1a was shown to inhibit pancreatic cancer cell growth without inducing apoptosis. It primarily affected the phosphorylation of Aurora-A kinase, leading to cell cycle arrest .

- Ovarian Cancer Treatment : Complexes like Re-2a demonstrated significant cytotoxicity against ovarian cancer cells by inducing cellular vacuolization and affecting lysosomal function .

- Prostate Cancer Studies : Rhenium(I) tricarbonyl complexes exhibited low nanomolar cytotoxic activity against prostate cancer cells under hypoxic conditions. These complexes localized predominantly in mitochondria and nuclei, affecting ATP production and inducing paraptosis—a non-apoptotic form of cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.